4-(Pyridin-3-ylmethyl)aniline

Description

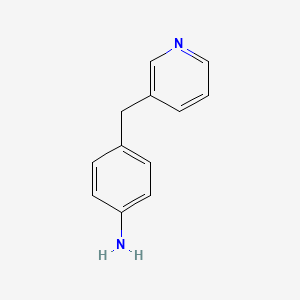

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZKXQHSXCNURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438864 | |

| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85666-15-5 | |

| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-3-ylmethyl)aniline

Introduction: The Strategic Importance of the 4-(Pyridin-3-ylmethyl)aniline Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are repeatedly found in a multitude of biologically active compounds. The pyridinyl-aniline motif is a quintessential example of such a scaffold, particularly in the design of protein kinase inhibitors.[1] The compound this compound, which incorporates a flexible methylene linker between these two critical pharmacophores, represents a valuable and versatile building block for drug discovery professionals.

The pyridine ring, with its nitrogen atom, serves as a key hydrogen bond acceptor, often interacting with the hinge region of a kinase's ATP-binding pocket.[1] The aniline moiety provides a readily functionalizable handle, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties (ADME). This guide provides an in-depth exploration of the primary synthetic pathways to this crucial intermediate, offering not just protocols, but the underlying strategic rationale to empower researchers in their experimental design.

Part 1: The Reductive Amination Pathway: A Direct and Efficient Approach

Reductive amination stands out as one of the most direct and atom-economical methods for synthesizing this compound.[2] This strategy involves the formation of a C-N bond via an imine intermediate, which is subsequently reduced in situ or in a separate step to yield the target secondary amine.[3] The primary advantage of this pathway is its convergence and operational simplicity, often allowing for a one-pot procedure.

Causality Behind the Experimental Design

The choice of starting materials is critical. The most common route involves the reaction of 3-pyridinecarboxaldehyde with a suitable aniline precursor. While p-phenylenediamine could be used, its high reactivity and potential for dialkylation can be problematic. A more controlled approach utilizes 4-nitroaniline. The electron-withdrawing nitro group deactivates the amine, preventing side reactions, and serves as a precursor to the target aniline, which can be revealed in a final reduction step.

The selection of the reducing agent is paramount. For a one-pot reaction where the aldehyde and amine are mixed, a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde is required.[3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their reduced reactivity towards carbonyls at slightly acidic pH.[3] For a two-step process, the more powerful sodium borohydride (NaBH₄) or catalytic hydrogenation can be used to reduce the isolated imine. The final reduction of the nitro group is typically achieved with classical methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).

Visualizing the Reductive Amination Workflow

Caption: A streamlined workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and 4-nitroaniline.

Step 1: Imine Formation and Reduction

-

To a round-bottom flask charged with 4-nitroaniline (1.0 eq) in methanol, add 3-pyridinecarboxaldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until the imine is fully consumed (as monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude N-(pyridin-3-ylmethyl)-4-nitroaniline.

Step 2: Nitro Group Reduction

-

Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate.

-

Add palladium on carbon (10% Pd/C, 5-10 mol% Pd).

-

Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis, providing powerful and versatile methods for constructing C-C and C-N bonds.[4] For a molecule like this compound, these strategies typically involve a multi-step sequence where the core biaryl or aryl-alkyl framework is assembled first, followed by functional group manipulation.

A. Suzuki-Miyaura Coupling Pathway

This approach is ideal for forming the C-C bond between the two aromatic rings, followed by subsequent modification. A robust strategy involves coupling 3-bromopyridine with a phenylboronic acid derivative that already contains a masked amino group and a precursor to the methylene bridge.

Causality Behind the Experimental Design: The Suzuki-Miyaura reaction is highly tolerant of various functional groups, making it suitable for complex molecule synthesis.[5] The key is the choice of coupling partners. Coupling 3-bromopyridine with 4-formylphenylboronic acid is an effective way to construct the 4-(pyridin-3-yl)benzaldehyde intermediate. The aldehyde then serves as a versatile handle for conversion to the final product via reductive amination as previously described, or through other reduction-amination sequences. The choice of palladium catalyst and ligand is critical; for coupling with heteroaryl halides, electron-rich and bulky phosphine ligands like SPhos or XPhos often give superior results by promoting the rate-limiting oxidative addition and reductive elimination steps.[6]

Visualizing the Suzuki Coupling Pathway

Caption: Multi-step synthesis of this compound utilizing a key Suzuki-Miyaura coupling step.

Experimental Protocol: Suzuki Coupling Route

Objective: To synthesize 4-(pyridin-3-yl)benzaldehyde as a key intermediate.

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), a base such as potassium phosphate (K₃PO₄) (2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[6]

-

Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.[7][8]

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction's progress by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(pyridin-3-yl)benzaldehyde. This intermediate can then be converted to the final product using the reductive amination protocols described earlier.

B. Buchwald-Hartwig Amination Pathway

While less direct for constructing the primary Ar-CH2-Py skeleton, the Buchwald-Hartwig amination is an exceptionally powerful tool for late-stage introduction of the aniline moiety.[4][9] This strategy would first require the synthesis of a precursor like 3-(4-bromobenzyl)pyridine. The C-N bond is then formed in the final step.

Causality Behind the Experimental Design: This pathway is advantageous when the required aniline is complex or sensitive to conditions used in other routes. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a wide range of amines, including ammonia equivalents like benzophenone imine or even aqueous ammonia with specialized catalyst systems.[4][10] The choice of ligand is again crucial, with bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, Josiphos) being highly effective.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or amine precursor.[11]

Visualizing the Buchwald-Hartwig Workflow

Caption: Late-stage synthesis of this compound using Buchwald-Hartwig amination.

Part 3: Comparative Analysis of Synthesis Pathways

The optimal synthetic route depends on factors such as starting material availability, scale, and the need for analogue synthesis.

| Feature | Reductive Amination | Suzuki-Miyaura Pathway | Buchwald-Hartwig Pathway |

| Key Transformation | C=N reduction | C-C bond formation | C-N bond formation |

| Typical Starting Materials | 3-Pyridinecarboxaldehyde, 4-Nitroaniline | 3-Bromopyridine, 4-Formylphenylboronic acid | 3-(4-Bromobenzyl)pyridine, Ammonia source |

| Advantages | Highly convergent, often one-pot, atom-economical.[2] | Robust, well-understood, high functional group tolerance.[7] | Excellent for late-stage diversification, broad amine scope.[4] |

| Disadvantages | Potential for over-alkylation with simple amines, requires control of reducing agent.[3] | Multi-step process, requires potentially expensive boronic acids and catalysts. | Requires synthesis of a specific halide precursor, potentially expensive ligands. |

| Typical Yields | 60-85% (over 2 steps) | 70-90% (for coupling step) | 70-95% (for amination step) |

Conclusion: A Versatile Scaffold Accessible Through Robust Chemistry

This compound is a strategically vital building block in drug discovery. Its synthesis is readily achievable through several robust and well-established chemical pathways. The direct reductive amination route offers efficiency and convergence, making it ideal for straightforward, large-scale synthesis. In contrast, palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings provide unparalleled flexibility and are exceptionally well-suited for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. By understanding the mechanistic underpinnings and strategic advantages of each pathway, researchers can confidently select and optimize the ideal route to access this important molecular scaffold and accelerate the development of novel therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.

- BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. BenchChem.

- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.

- Wikipedia. (n.d.). Reductive amination. Wikipedia.

- Molecules. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- BenchChem. (2025). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling. BenchChem.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- BenchChem. (2025). A Comparative Analysis of 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-3-ylmethyl)aniline

Introduction: A Versatile Scaffold in Modern Chemistry

4-(Pyridin-3-ylmethyl)aniline is a bi-functional organic molecule that incorporates both a primary aromatic amine (aniline) and a pyridine ring, connected by a methylene bridge. This unique structural arrangement makes it a valuable building block, or scaffold, in the fields of medicinal chemistry and materials science. The aniline moiety serves as a versatile synthetic handle for a wide range of chemical transformations, while the pyridine ring, a bioisostere of a phenyl ring, introduces a basic nitrogen atom that can act as a hydrogen bond acceptor, influence solubility, and modulate the electronic properties of the molecule.[1] The methylene linker provides conformational flexibility, allowing the two aromatic systems to adopt various spatial orientations. This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing a foundational understanding for its application in research and development.

Section 1: Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its application. These parameters govern its behavior in both chemical reactions and biological systems. The core data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(pyridin-4-ylmethyl)aniline | [2] |

| Synonyms | 4-(4-Pyridylmethyl)aniline, 4-Pyridin-4-ylmethyl-phenylamine | [3] |

| CAS Number | 27692-74-6 | |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Exact Mass | 184.100048391 Da | [2] |

| XLogP3-AA (Predicted) | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 38.9 Ų | [4] |

| Solubility (at pH 7.4) | >27.6 µg/mL | [2] |

Note: Many properties are computationally derived and should be confirmed experimentally for critical applications.

Section 2: Analytical Characterization and Purity Assessment

Establishing the identity, structure, and purity of this compound is a critical prerequisite for its use in any application. A multi-technique approach is essential for unambiguous characterization.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for molecules like this compound due to its aromatic nature.

Causality in Method Development: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic rings of the analyte. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial for two reasons: it protonates the basic pyridine and aniline nitrogens, leading to sharper, more symmetrical peaks by minimizing tailing interactions with residual silanols on the silica support, and it ensures consistent ionization for subsequent mass spectrometry detection.[5] Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Use a high-performance liquid chromatography system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Structural Elucidation: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides information on the number and chemical environment of hydrogen atoms. For this compound, the spectrum would characteristically show:

-

Signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on the aniline and pyridine rings.

-

A singlet at approximately 3.9-4.5 ppm, integrating to two protons, representing the methylene bridge (-CH₂-).[6]

-

A broad singlet corresponding to the amine (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.[6]

-

-

¹³C NMR: Carbon NMR reveals the number of unique carbon environments. The spectrum would display distinct signals for the carbons in the two aromatic rings and a signal for the methylene bridge carbon.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 185.11, corresponding to the protonated molecule (C₁₂H₁₃N₂⁺).[7]

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C=C and C=N Stretching (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(pyridin-4-ylmethyl)aniline | C12H12N2 | CID 1082703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Pyridin-4-ylmethyl)aniline - CAS:27692-74-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 3-(4-Pyridyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

4-(Pyridin-3-ylmethyl)aniline CAS number and identifiers

An In-Depth Technical Guide to 4-(Pyridin-3-ylmethyl)aniline: A Versatile Scaffold for Drug Discovery

Introduction

This compound is a bi-functional organic molecule that incorporates both a pyridine and an aniline moiety, connected by a flexible methylene bridge. This unique structural arrangement positions it as a highly valuable building block, or scaffold, in the field of medicinal chemistry and drug development. The pyridine ring, with its nitrogen atom, serves as a key hydrogen bond acceptor and a locus for modulating solubility and metabolic stability. The aniline fragment provides a primary aromatic amine, a versatile functional handle for a wide array of chemical transformations, most notably amide bond formation, which is central to the synthesis of many pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical identifiers, physicochemical properties, a robust synthesis protocol, potential applications, and essential safety protocols for its handling.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While this compound is a specific chemical entity, its isomers are also common in chemical databases. For clarity, this guide focuses exclusively on the isomer where the methylene linker is at the 3-position of the pyridine ring and the amino group is at the 4-position of the aniline ring.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 82261-42-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Canonical SMILES | C1=CC(=CN=C1)CC2=CC=C(C=C2)N | [1] |

| InChIKey | IRJVUOQNBSTXGA-UHFFFAOYSA-N | [2] |

| Synonyms | Benzenamine, 4-(3-pyridinylmethyl)- | N/A |

Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below are a combination of experimentally derived values for close isomers and computationally predicted values, providing a reliable profile for research applications.

| Property | Value | Notes |

| Appearance | Off-white to yellow or brown solid | Based on typical aromatic amines. |

| Melting Point | Not available | N/A |

| Boiling Point | ~395.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM) | [4] |

| pKa | ~5.35 (Predicted, for the pyridinium ion) | [3] |

| XLogP3 | 2.3 | A measure of lipophilicity.[2] |

Part 2: Synthesis Protocol: Reductive Amination

The most direct and reliable method for synthesizing this compound is through a one-pot reductive amination reaction. This strategy is widely adopted in medicinal chemistry due to its efficiency, use of readily available starting materials, and generally mild reaction conditions.

Principle of the Synthesis

The synthesis involves two key transformations occurring in a single reaction vessel:

-

Imine Formation: The reaction is initiated by the condensation of 3-pyridinecarboxaldehyde with p-phenylenediamine. The aldehyde's electrophilic carbonyl carbon is attacked by the nucleophilic amine, and subsequent dehydration forms a Schiff base (imine) intermediate. Using an excess of the diamine helps to favor the mono-alkylation product.

-

Reduction: A mild and selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is introduced. This agent selectively reduces the C=N double bond of the imine to a stable C-N single bond, yielding the final secondary amine product without reducing the pyridine or aniline aromatic rings.

This one-pot approach is advantageous as it avoids the need to isolate the often-unstable imine intermediate, thereby maximizing yield and simplifying the workflow.

Synthetic Workflow Diagram

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and p-phenylenediamine.

Materials:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

p-Phenylenediamine (3.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-phenylenediamine (3.0 eq) and anhydrous methanol. Stir the mixture until the diamine is fully dissolved.

-

Imine Formation: Add 3-pyridinecarboxaldehyde (1.0 eq) dropwise to the solution at room temperature. Allow the reaction to stir for 2-3 hours. Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous residue with dichloromethane (DCM) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.

Part 3: Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential. The aniline and pyridine motifs are considered "privileged structures" in medicinal chemistry, as they are frequently found in successful drug candidates.[5]

Key Applications:

-

Kinase Inhibitors: The aniline nitrogen can be acylated or used in coupling reactions to form complex amides, a common feature in ATP-competitive kinase inhibitors used in oncology (e.g., derivatives similar in structure to intermediates for Imatinib or Nilotinib).[6][7]

-

GPCR Ligands: The pyridine nitrogen can act as a bioisostere for other functional groups and serve as a critical interaction point within G-protein coupled receptor (GPCR) binding pockets.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal starting fragment that can be elaborated upon to build potency and selectivity for a specific biological target.

Logical Diagram: Role as a Versatile Scaffold

Caption: Elaboration of the core scaffold.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The safety information is based on the known hazards of its constituent classes: aromatic amines and pyridines.

Hazard Identification and GHS Classification

The compound is classified as an irritant.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[8] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[1][8] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][8] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation[1][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[9] Wash hands thoroughly after handling.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[11]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from strong oxidizing agents and strong acids.[4]

Conclusion

This compound stands out as a synthetically accessible and highly valuable intermediate for research and development, particularly in the creation of novel therapeutics. Its combination of a modifiable aniline handle and a biologically relevant pyridine ring makes it an attractive starting point for constructing complex molecular architectures. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this scaffold to advance drug discovery programs and explore new chemical space.

References

-

PubChem. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522. Available from: [Link]

-

PubChem. 4-(Pyridin-3-yl)-2-(trifluoromethoxy)aniline | C12H9F3N2O | CID 46317010. Available from: [Link]

-

PubChem. N-methyl-3-(pyridin-4-ylmethyl)aniline | C13H14N2 | CID 59534398. Available from: [Link]

-

PubChem. 4-(Pyridin-4-ylmethoxy)aniline | C12H12N2O | CID 13688371. Available from: [Link]

-

PubChem. N-(pyridin-4-ylmethyl)aniline | C12H12N2 | CID 1082703. Available from: [Link]

-

ResearchGate. Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Available from: [Link]

-

National Institutes of Health. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Available from: [Link]

-

Patsnap. Method for preparing 4-(piperidine-3-yl)aniline. Available from: [Link]

-

PubChem. 4-methyl-N-(pyridin-2-ylmethyl)aniline | C13H14N2 | CID 18778501. Available from: [Link]

-

PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

-

ChemBK. P-methyl aniline. Available from: [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available from: [Link]

Sources

- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(pyridin-4-ylmethyl)aniline | C12H12N2 | CID 1082703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 355816-69-2 CAS MSDS (4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

biological activity of 4-(Pyridin-3-ylmethyl)aniline derivatives

An In-depth Technical Guide to the Biological Activity of 4-(Pyridin-3-ylmethyl)aniline Derivatives

Abstract

The this compound scaffold is a derivative of the broader pyridinylaniline class, a recognized "privileged scaffold" in medicinal chemistry.[1] While direct biological profiling of this specific isomer is less documented than its 4-pyridinyl counterpart, its structural motifs are integral to numerous pharmacologically active agents, particularly in oncology. This guide synthesizes information from analogous compounds to provide an in-depth analysis of the biological activities, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives. We will delve into their primary role as kinase inhibitors, detail the experimental protocols for evaluating their anticancer efficacy, and present the synthetic pathways for their creation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical backbone for novel therapeutic design.

The Pyridinylaniline Core: A Foundation for Kinase Inhibition

The fusion of a pyridine ring and an aniline moiety creates a biaryl amine structure that is exceptionally effective at targeting protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] The utility of the pyridinylaniline scaffold stems from two key features:

-

Hinge-Binding Motif : The pyridine nitrogen acts as a hydrogen bond acceptor, enabling it to form a crucial interaction with the "hinge region" of the kinase ATP-binding pocket.[1][2] This anchors the molecule, providing a foundation for potent inhibition.

-

Vector for Specificity : The aniline nitrogen provides a convenient and synthetically accessible point for chemical modification.[1] By introducing various side chains and functional groups at this position, chemists can target other regions of the ATP pocket, thereby enhancing both potency and selectivity for specific kinases.[2]

The 3-methyl-4-(pyridin-4-yl)aniline derivative, for instance, forms the backbone of Nilotinib, a second-generation tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in chronic myelogenous leukemia (CML).[4][5] This precedent underscores the therapeutic potential of the broader class, including the this compound core.

Primary Biological Activity: Anticancer Properties via Kinase Inhibition

The predominant biological activity associated with pyridinylaniline derivatives is their anticancer effect, which is achieved through the inhibition of specific protein kinases involved in tumor growth, proliferation, and survival (angiogenesis).[6]

Mechanism of Action: Targeting the ATP-Binding Site

Derivatives of this class function as ATP-competitive inhibitors. They occupy the same binding site as adenosine triphosphate (ATP), preventing the kinase from phosphorylating its downstream substrates. This blockade of signal transduction can halt cell proliferation and induce apoptosis. The interaction is stabilized by hydrogen bonds between the pyridine ring and the kinase hinge region, while the substituted aniline portion explores adjacent hydrophobic pockets to confer selectivity and potency.[2][7]

Key Signaling Pathways Affected

By inhibiting upstream kinases like BCR-Abl, Src, or VEGFR-2, these derivatives can shut down entire signaling cascades essential for cancer cell survival.[5][6][8] For example, inhibiting the Bcr-Abl tyrosine kinase blocks downstream pathways including RAS/MAPK, PI3K/AKT, and STAT, which are all drivers of uncontrolled cell proliferation.[5]

Experimental Evaluation of Biological Activity

To assess the anticancer potential of novel this compound derivatives, a series of standardized in vitro assays are employed. These protocols form a self-validating system, starting with broad cytotoxicity screening and moving towards specific enzyme inhibition.

Protocol 3.1: Cell Proliferation (MTT) Assay

This is a foundational colorimetric assay to determine a compound's effect on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation.[2][9]

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against various cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, LoVo).[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well microplates, CO₂ incubator, microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Protocol 3.2: Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC₅₀ of a compound against a specific protein kinase.

-

Materials:

-

Purified recombinant kinase.

-

Kinase-specific substrate (peptide or protein).

-

ATP (at or near the Kₘ concentration for the enzyme).

-

Kinase reaction buffer.

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

-

Test compounds in DMSO.

-

384-well microplates, plate reader (luminescence/fluorescence).

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in the reaction buffer and add them to the wells of a 384-well plate.

-

Kinase Addition: Add the purified kinase to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The choice of time and temperature is crucial for maintaining linear reaction kinetics.

-

Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (a proxy for kinase activity).

-

Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the inhibition against the log of compound concentration to determine the IC₅₀.

-

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridinylaniline derivatives, minor structural modifications can significantly impact biological activity.[2]

-

Aniline Ring Substituents:

-

Electron-donating groups (e.g., methyl): Can enhance binding through van der Waals interactions in hydrophobic pockets.[2] However, the position is key; a methyl group at the 3-position may influence the basicity of the aniline nitrogen.[2]

-

Electron-withdrawing groups (e.g., chlorine, trifluoromethyl): Can alter the electronic properties and lipophilicity, which affects cell permeability and target engagement.[2][10]

-

-

Pyridine Ring Substituents: Modifications on the pyridine ring can fine-tune the interaction with the hinge region or introduce new interactions with solvent-exposed regions, potentially improving selectivity.[11]

| Compound Series | Aniline Substituent | Pyridine Substituent | Target / Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine aniline | 2,5-diCl | N/A | PA-1 (Ovarian) | 34.94 | [9] |

| Pyrimidine aniline | 3-CH₃, 5-CH₃ | N/A | LoVo (Colorectal) | 11.47 | [9] |

| Pyrazolo[3,4-b]pyridines | 4-OCH₃-Ph | H | Hela (Cervical) | 2.59 | [12] |

| Pyrazolo[3,4-b]pyridines | 4-OH-Ph | CN | HCT-116 (Colorectal) | 1.98 | [12] |

| Note: This table presents data from structurally related pyridine and aniline derivatives to illustrate SAR principles. Data for specific this compound derivatives would require targeted synthesis and screening. |

Synthesis of the Core Scaffold

The most robust and widely used method for constructing the C-C bond between the aniline and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][13]

Protocol 5.1: Suzuki-Miyaura Cross-Coupling

-

Objective: To synthesize a 4-(pyridin-3-yl)aniline derivative from a bromoaniline and a pyridineboronic acid.

-

Workflow:

-

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the bromoaniline derivative (1.0 eq) and the pyridine-3-boronic acid (1.2 eq) in a solvent mixture like Toluene/Ethanol or Dioxane/Water.[5][13]

-

Base Addition: Add an aqueous solution of a base, typically Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq).[5][13]

-

Degassing: Deoxygenate the mixture by bubbling the inert gas through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Palladium(0) catalyst.

-

Catalyst Addition: Add the Palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), and a ligand, like Triphenylphosphine (PPh₃) (0.08-0.1 eq).[5][13]

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine to remove inorganic impurities.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.[5][13]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound derivative.

-

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly in the field of oncology. Its proven ability to effectively target the ATP-binding site of protein kinases makes it an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis and screening of diverse libraries of these derivatives to fully elucidate their SAR and identify candidates with superior potency, selectivity, and pharmacokinetic profiles. The strategic application of the protocols and principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of this valuable chemical class.

References

- Benchchem. (n.d.). 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry. Benchchem.

- Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.

- Benchchem. (n.d.). 3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula. Benchchem.

- Julius, L. G., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. ResearchGate.

- Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.

-

PubChem. (n.d.). 4-(Pyridin-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, N., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-4. Retrieved from [Link]

-

Abdel-Aziz, A. A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(9), 3927-35. Retrieved from [Link]

- Benchchem. (n.d.). 3-Methyl-4-(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery. Benchchem.

-

Li, Y., et al. (2020). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers, 7(1), 84-89. Retrieved from [Link]

-

Ohki, H., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(9), 923-928. Retrieved from [Link]

- Benchchem. (n.d.). Technical Guide: Chemical Properties and Synthetic Pathway of 3-Methyl-4-(pyridin-4-yl)aniline (CAS 82160-27-8). Benchchem.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

-

International Journal on Science and Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Retrieved from [Link]

-

Quezada-Mundo, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5193. Retrieved from [Link]

-

Gomaa, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6422. Retrieved from [Link]

-

Beaufils, F., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 61(13), 5723-5739. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 21(34), 6981-6993. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-(pyridin-3-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476-491. Retrieved from [Link]

-

Gucka, M., et al. (2023). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 28(19), 6958. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijsat.org [ijsat.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Structure-Activity Relationship of 4-(Pyridin-3-ylmethyl)aniline Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-(pyridin-3-ylmethyl)aniline scaffold is a privileged structural motif in medicinal chemistry, frequently identified as a core component of potent enzyme inhibitors, particularly targeting protein kinases. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs based on this core. While direct and extensive SAR literature for this specific scaffold is emerging, this guide synthesizes data from closely related analogs, such as diaryl amines and pyridinyl-anilines with alternative linkers, to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the influence of substitutions on both the pyridine and aniline rings, the nature of the linker, and the resulting impact on biological activity. Furthermore, this guide details robust experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways potentially modulated by these compounds. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and advance novel this compound-based therapeutic agents.

Introduction: The this compound Scaffold - A Versatile Core in Kinase Inhibition

The intersection of the pyridine and aniline moieties within a single molecular framework has proven to be a highly successful strategy in the design of kinase inhibitors. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. The aniline ring provides a versatile platform for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methylene linker in the this compound scaffold introduces a degree of conformational flexibility that can be crucial for optimal binding to the target protein.

Analogs based on similar diaryl amine and pyridinyl-aniline cores have demonstrated significant inhibitory activity against a range of kinases implicated in oncology, inflammation, and neurodegenerative disorders. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), c-Jun N-terminal Kinase (JNK), and Phosphoinositide 3-kinase (PI3K). Understanding the SAR of the this compound core is therefore of paramount importance for the development of next-generation inhibitors with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR) Analysis: Key Determinants of Biological Activity

Due to the limited availability of a comprehensive SAR study on the specific this compound scaffold, the following analysis is a synthesis of findings from structurally related analogs. These insights provide a strong foundation for the rational design of novel derivatives.

The Pyridine Ring: A Critical Hinge-Binding Element

The nitrogen atom of the pyridine ring is a key pharmacophoric feature, typically forming a crucial hydrogen bond with the backbone amide of a hinge residue in the ATP-binding site of kinases.

-

Position of the Nitrogen: The 3-position of the pyridine ring in the title scaffold is significant. While other isomers may also exhibit activity, the 3-pyridyl motif is prevalent in many known kinase inhibitors.

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence both potency and selectivity.

-

Small Alkyl or Halogen Substituents: These can be introduced to probe steric and electronic effects within the hinge-binding pocket. For example, a methyl or chloro group at the 2- or 4-position may enhance van der Waals interactions or modulate the basicity of the pyridine nitrogen.

-

Bulky Substituents: Larger groups are generally less tolerated in close proximity to the hinge region, as they can lead to steric clashes.

-

The Aniline Ring: The Gateway to Selectivity and Potency

The aniline moiety offers a rich canvas for chemical modification to enhance interactions with the solvent-exposed region of the ATP-binding site and to modulate physicochemical properties.

-

Substituents at the Ortho- and Meta-Positions:

-

Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can increase the electron density of the aniline ring and potentially influence hydrogen bonding interactions.

-

Electron-withdrawing groups (e.g., -Cl, -CF₃): These can impact the pKa of the aniline nitrogen and introduce new interactions, such as halogen bonding.

-

-

Substituents at the Para-Position: The para-position is often a key vector for introducing larger substituents that can interact with the outer regions of the ATP-binding pocket, thereby enhancing selectivity.

-

Amide and Urea Moieties: These groups can form additional hydrogen bonds with the protein and improve aqueous solubility.

-

Heterocyclic Rings: The introduction of five- or six-membered heterocyclic rings can lead to significant gains in potency and selectivity by accessing specific sub-pockets.

-

The Methylene Linker: Providing Optimal Geometry

The methylene (-CH₂-) linker provides a degree of rotational freedom that allows the pyridine and aniline rings to adopt an optimal orientation for binding.

-

Linker Length and Rigidity: While the single methylene linker is the focus of this guide, it is worth noting that variations in linker length and the introduction of rigidifying elements (e.g., double bonds, cyclopropane rings) can have a profound impact on activity. A more rigid linker may pre-organize the molecule in a bioactive conformation, but could also prevent optimal binding.

Data Presentation: Comparative Analysis of Analog Activity

To illustrate the impact of structural modifications, the following table presents hypothetical, yet representative, IC₅₀ values for a series of this compound analogs against a generic kinase target. This data is intended to provide a framework for understanding the SAR principles discussed.

| Compound ID | Pyridine Substitution | Aniline Substitution | IC₅₀ (nM) |

| 1a (Core) | Unsubstituted | Unsubstituted | 500 |

| 1b | 2-Methyl | Unsubstituted | 250 |

| 1c | Unsubstituted | 2-Methyl | 400 |

| 1d | Unsubstituted | 3-Chloro | 300 |

| 1e | Unsubstituted | 4-Methoxy | 150 |

| 1f | Unsubstituted | 4-(Morpholin-4-yl) | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of the this compound core involves a Suzuki-Miyaura cross-coupling reaction.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

-

Preparation of 3-(Chloromethyl)pyridine:

-

To a solution of pyridin-3-ylmethanol (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(chloromethyl)pyridine.

-

-

Suzuki-Miyaura Cross-Coupling:

-

To a degassed mixture of a 4-bromoaniline derivative (1.0 eq), (4-(pyridin-3-ylmethyl))phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

-

Biological Evaluation: In Vitro Kinase Inhibition Assay

Diagram of Kinase Assay Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol (Luminescent Kinase Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of the target kinase, substrate peptide, and ATP in assay buffer at the desired concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 37 °C for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP using a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Target Engagement: Western Blot Analysis

To confirm that the inhibitor is engaging its target in a cellular context, Western blotting can be used to assess the phosphorylation status of downstream substrates.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Potential Signaling Pathways and Mechanisms of Action

Given the prevalence of pyridinyl-aniline scaffolds as kinase inhibitors, this compound analogs are likely to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Diagram of a Representative Kinase Signaling Pathway (e.g., PI3K/Akt):

in silico docking studies of 4-(Pyridin-3-ylmethyl)aniline

An In-Depth Technical Guide to the In Silico Docking of 4-(Pyridin-3-ylmethyl)aniline

Authored by: A Senior Application Scientist

Foreword: The Rationale for Predictive Modeling in Drug Discovery

In the landscape of modern drug discovery, the journey from a conceptual molecule to a clinical candidate is both arduous and resource-intensive. Computational techniques, specifically in silico molecular docking, have emerged as an indispensable tool to rationalize this process. By predicting the binding behavior of small molecules within the active site of a biological target, we can prioritize experimental screening, optimize lead compounds, and gain profound insights into the mechanisms of interaction at an atomic level.[1][2]

This guide provides a comprehensive, technically-grounded walkthrough of conducting a molecular docking study, centered on the compound This compound . This molecule, containing both a pyridine and an aniline moiety, represents a common scaffold in medicinal chemistry, known to interact with various enzyme classes, particularly kinases.[3][4] We will navigate the entire workflow, from the foundational principles of target selection to the critical analysis of docking results, emphasizing the causality behind each procedural choice to ensure scientific rigor and reproducibility.

Part 1: Foundational Concepts

The Ligand: this compound

This compound is a small organic molecule with the chemical formula C₁₁H₁₀N₂.[5] Its structure is characterized by a central aniline ring linked to a pyridine ring via a methylene bridge.

-

IUPAC Name: this compound

-

Molecular Weight: 170.21 g/mol [5]

-

Structure:

-

Aniline Moiety: A primary aromatic amine that can act as a hydrogen bond donor.

-

Pyridine Moiety: A nitrogen-containing heterocycle where the nitrogen atom can act as a hydrogen bond acceptor.

-

Methylene Bridge: Provides conformational flexibility.

-

The presence of both hydrogen bond donors and acceptors, coupled with its aromatic systems capable of π-π stacking, makes it an intriguing candidate for binding to protein active sites.

The Technique: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1] The primary goals are twofold:

-

Pose Prediction: To accurately determine the three-dimensional conformation of the ligand within the receptor's binding site.[6]

-

Binding Affinity Estimation: To estimate the strength of the interaction, usually represented by a scoring function that calculates a value analogous to binding energy (e.g., kcal/mol).[6][7] A more negative docking score generally indicates a stronger, more favorable binding interaction.[8][9]

The process relies on sophisticated search algorithms to explore the conformational space of the ligand and scoring functions to rank the resulting poses.[2][10]

Part 2: The In Silico Experimental Workflow

The following protocol outlines a self-validating system for docking this compound into a selected protein target. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase , a common target for inhibitors containing pyridine and aniline scaffolds, as our example receptor.[3]

Workflow Overview

Caption: High-level workflow for a molecular docking experiment.

Step 1: Protein Target Preparation

The quality of the initial protein structure is paramount for a meaningful docking result. Raw structures from the Protein Data Bank (PDB) often contain experimental artifacts that must be corrected.[11]

Protocol:

-

Obtain Structure: Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 6LU7 for COVID-19 protease or a relevant EGFR structure).[1]

-

Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or Maestro.[1][12]

-

Causality: The PDB file often contains non-essential components like water molecules, co-solvents, and multiple protein chains from the crystal's asymmetric unit.[13][14] These must be removed as they can interfere with the docking algorithm, unless a specific water molecule is known to be critical for ligand binding.[11]

-

-

Remove Heteroatoms: Delete all water molecules and any other non-protein, non-cofactor atoms.[14][15]

-

Add Hydrogens: Add hydrogen atoms to the protein. Crystal structures typically do not resolve hydrogen positions.

-

Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, Gasteiger).[16][17][18]

-

Causality: Charges are fundamental to calculating the electrostatic potential, a key component of the docking scoring function.[18]

-

-

Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the structure to relieve any steric clashes introduced during hydrogen addition.

-

Save Processed File: Save the cleaned receptor in a docking-compatible format, such as PDBQT for AutoDock Vina.[15]

Step 2: Ligand Preparation

The ligand must also be prepared to ensure it has a realistic 3D conformation and correct chemical properties.

Protocol:

-

Obtain Structure: Obtain the 2D structure of this compound from a database like PubChem (CID 459522).[5]

-

Convert to 3D: Use a program like Open Babel or a chemical drawing tool to convert the 2D structure into a 3D conformation.[14][19]

-

Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Causality: This step ensures that bond lengths and angles are physically realistic, providing a better starting point for the docking algorithm.[14]

-

-

Assign Charges and Torsion: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.[19]

-

Causality: Defining rotatable bonds is crucial for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[17]

-

-

Save Processed File: Save the prepared ligand in the appropriate format (e.g., PDBQT).[19]

Step 3: Grid Generation

The grid defines the three-dimensional space where the docking algorithm will search for binding poses. It is a pre-calculated map of interaction potentials.[20]

Protocol:

-

Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through binding site prediction software.[18]

-

Define the Grid Box: In your docking software (e.g., AutoDock Tools, Schrödinger Maestro), define a 3D box that encompasses the entire binding site.[21]

-

Causality: The size of the grid box is a critical parameter. It must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.[22] A box that is too large can lead to inefficient sampling, while one that is too small may prevent the correct binding pose from being found.

-

-

Generate Grid Files: Run the grid generation program (e.g., AutoGrid for AutoDock).[16] This will create map files for different atom types, calculating the potential energy at each grid point.[20]

Step 4: Running the Molecular Docking Simulation

With the prepared receptor, ligand, and grid files, the docking simulation can be executed.

Protocol:

-

Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor, ligand, and grid files. It also defines parameters for the search algorithm, such as the number of binding modes to generate and the exhaustiveness of the search.[15][16]

-

Launch the Docking Program: Execute the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input.[1][10]

-

Execution: The software will now systematically or stochastically explore different positions, orientations, and conformations of the ligand within the grid box. Each generated pose is evaluated by the scoring function.[10]

Part 3: Data Analysis and Validation

Interpreting Quantitative Data

The primary quantitative outputs are the docking score and the Root Mean Square Deviation (RMSD).

| Metric | Description | Interpretation |

| Binding Affinity / Docking Score (kcal/mol) | An estimation of the binding free energy.[8] | More negative values indicate stronger predicted binding. Used to rank different ligands or different poses of the same ligand.[7][9] |

| RMSD (Å) | The root-mean-square deviation between the docked pose and a reference pose (e.g., the co-crystallized ligand).[6][8] | Lower values (typically < 2.0 Å) indicate the docking protocol successfully reproduced the known experimental binding mode.[6][8] |

Visual Inspection and Interaction Analysis

A low score alone is insufficient; the binding pose must be chemically sensible.

Protocol:

-

Load Results: Open the docked poses and the receptor structure in a molecular visualizer.

-

Analyze Key Interactions: Examine the top-ranked poses for key non-covalent interactions:[8]

-

Hydrogen Bonds: Check if the aniline NH₂ or pyridine N are forming hydrogen bonds with appropriate residues (e.g., backbone carbonyls/amides, polar side chains).

-

Hydrophobic Interactions: Assess whether the aromatic rings are situated in hydrophobic pockets.

-

π-π Stacking: Look for interactions between the ligand's aromatic rings and aromatic residues like Phe, Tyr, or Trp.

-

-

Compare with Known Binders: If docking into a target with a known inhibitor, compare the interaction patterns. Does your ligand engage with the same key residues? This provides a layer of validation.[7]

Logical Flow of Docking Analysis

Caption: Logical process for interpreting molecular docking results.

The Self-Validation Imperative: Redocking

To trust the docking protocol, it must be able to reproduce known experimental results.

-

Trustworthiness Protocol: Before docking your test compound, take the co-crystallized ligand from the PDB file, prepare it, and dock it back into its own receptor. Calculate the RMSD between the top-ranked docked pose and the original crystal pose. An RMSD value below 2.0 Å suggests the docking protocol is reliable for this specific target.[24]

Conclusion

This guide has detailed a rigorous, scientifically-grounded workflow for conducting an in silico molecular docking study of this compound. By adhering to meticulous preparation of both the ligand and the receptor, carefully defining the search space, and critically analyzing the results through both quantitative metrics and visual inspection, researchers can generate reliable hypotheses about the molecular interactions driving protein-ligand recognition. The inclusion of a validation step, such as redocking a native ligand, is non-negotiable for establishing the trustworthiness of the computational model. This predictive power, when used judiciously, significantly accelerates the hit-to-lead optimization process in modern drug discovery.

References

-

How to interprete and analyze molecular docking results? ResearchGate. Available from: [Link]

-

Grid Generation and Matching for Small Molecule Docking. Theoretical and Computational Biophysics Group. Available from: [Link]

-

How I can analyze and present docking results? Matter Modeling Stack Exchange. Available from: [Link]

-

How does one prepare proteins for molecular docking? Quora. Available from: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]

-

Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. Schrödinger. Available from: [Link]

-

Analysis and Mapping of Molecular Docking Results. CD ComputaBio. Available from: [Link]

-

HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Available from: [Link]

-

Schrödinger Notes—Molecular Docking. J's Blog. Available from: [Link]

-

Molecular Docking Tutorial. Available from: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

-

Session 4: Introduction to in silico docking. University of Oxford. Available from: [Link]

-

Generating grid box for Docking using Vina. YouTube. Available from: [Link]

-

A Beginner's Guide to Molecular Docking! YouTube. Available from: [Link]

-

Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available from: [Link]

-

Molecular docking proteins preparation. ResearchGate. Available from: [Link]

-

Learn Maestro: Preparing protein structures. YouTube. Available from: [Link]

-

Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available from: [Link]

-

Protein Preparation for Molecular Docking. YouTube. Available from: [Link]

-

4-(Pyridin-3-yl)aniline. PubChem. Available from: [Link]

-

Key Topics in Molecular Docking for Drug Design. National Institutes of Health (NIH). Available from: [Link]

-

Tips for making ligands for molecular docking. YouTube. Available from: [Link]

-

N-(pyridin-4-ylmethyl)aniline. PubChem. Available from: [Link]

-

Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). ResearchGate. Available from: [Link]

-

Synthesis of N-(pyridin-3-ylmethyl) derivatives. ResearchGate. Available from: [Link]

-

4-(Pyridin-4-ylmethoxy)aniline. PubChem. Available from: [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. National Institutes of Health (NIH). Available from: [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

-